molecular formula C18H18OS B13098587 2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde

2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13098587
M. Wt: 282.4 g/mol
InChI Key: ZQRZTUNQFUKCBG-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde can be achieved through a multi-step process. One common method involves the Friedel–Crafts acylation of 1,4-dimethylbenzene to produce 3-(2,5-dimethylphenyl)propanoyl chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiobenzaldehyde derivatives.

Scientific Research Applications

2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a 2,5-dimethylphenyl-substituted propanoyl chain

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[3-(2,5-dimethylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-7-8-14(2)15(11-13)9-10-18(19)17-6-4-3-5-16(17)12-20/h3-8,11-12H,9-10H2,1-2H3

InChI Key

ZQRZTUNQFUKCBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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